BMS-817399
Description
Contextualizing Chemokine Receptor 1 (CCR1) in Inflammatory and Immunological Pathophysiological Research
The precise control of leukocyte migration is fundamental to effective immune responses. This process is largely governed by chemokine networks, which involve chemokines (signaling proteins) and their corresponding receptors on immune cells. karger.compatsnap.comnovusbio.com Dysregulation of these networks can lead to excessive or misdirected immune cell accumulation, contributing to the development and progression of various inflammatory and autoimmune diseases. karger.compatsnap.complos.org
Role of Chemokine Networks in Leukocyte Trafficking and Disease Pathogenesis
Chemokine networks play a critical role in directing leukocyte trafficking from the bone marrow to the bloodstream and then to specific tissues during both homeostatic surveillance and inflammatory responses. karger.compatsnap.comnovusbio.com CCR1, expressed on a variety of immune cells including monocytes, macrophages, neutrophils, T cells, eosinophils, basophils, and dendritic cells, binds to multiple chemokine ligands such as CCL3 (MIP-1α), CCL5 (RANTES), CCL7 (MCP-3), and others. karger.compatsnap.comnovusbio.complos.orgaai.orgguidetoimmunopharmacology.orgdovepress.comnih.gov The interaction between CCR1 and its ligands triggers intracellular signaling pathways that drive the directed migration (chemotaxis) of these cells. karger.compatsnap.com In pathological conditions, elevated levels of CCR1 ligands at inflammatory sites lead to the excessive recruitment of CCR1-expressing cells, exacerbating inflammation and tissue damage. karger.compatsnap.complos.orgnih.gov This mechanism is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, asthma, and atherosclerosis. karger.compatsnap.complos.orgmdpi.comfrontiersin.orgnih.gov
CCR1 as a Promising Molecular Target in Preclinical Disease Models
Given its central role in inflammatory cell recruitment, CCR1 has been identified as a promising molecular target for therapeutic intervention in preclinical disease models. patsnap.comnovusbio.complos.orgmdpi.com Studies using CCR1-deficient mice or pharmacological inhibition of CCR1 have demonstrated reduced leukocyte infiltration and ameliorated disease severity in various preclinical models of inflammatory conditions. mdpi.complos.orgaai.orgdovepress.comnih.govmdpi.comnih.gov For instance, in models of collagen-induced arthritis and experimental autoimmune encephalomyelitis (EAE), the absence or blockade of CCR1 resulted in milder disease phenotypes. plos.orgfrontiersin.org Preclinical research has also explored CCR1 antagonism in models of sepsis, renal ischemia-reperfusion injury, and chronic fungal asthma, showing beneficial effects by limiting inflammatory cell accumulation and modulating cytokine profiles. aai.orgdovepress.commdpi.comnih.gov Furthermore, studies in multiple myeloma models have indicated that targeting CCR1 can reduce tumor burden and osteolytic bone damage by influencing the bone microenvironment and the interaction between myeloma cells and bone marrow stromal cells. nih.govfrontiersin.org
Historical Perspective of CCR1 Antagonist Discovery and Development in Academic Research
The recognition of chemokines and their receptors as key mediators of inflammation spurred significant efforts in academic and industry research to develop chemokine receptor antagonists. plos.orgaai.orgmdpi.comfrontiersin.orguni.lu Early research focused on identifying small molecules that could block the binding of chemokines to CCR1 or inhibit downstream signaling. nih.gov The discovery of the first small molecule antagonist for CCR1 in 1998 by scientists from Berlex marked a significant step in this field. researchgate.net Subsequently, numerous CCR1 inhibitors have been identified and evaluated. researchgate.net The development process has involved high-throughput screening of chemical libraries, structure-based drug design, and extensive in vitro and in vivo testing in animal models of inflammatory diseases. patsnap.com Despite promising preclinical results for several CCR1 antagonists, translating these findings into clinically successful therapies has presented challenges, partly due to the complexity of chemokine networks, receptor promiscuity, and species differences in CCR1 expression and function. nih.govmdpi.comfrontiersin.orgacs.org
Overview of BMS-817399 as an Investigational CCR1 Antagonist in Preclinical Research
This compound is an investigational chemical compound that has been explored in preclinical research as a potent, selective, and orally bioavailable antagonist of the CCR1 receptor. guidetopharmacology.orgpatsnap.commedchemexpress.comacs.org Developed by Bristol Myers Squibb, this compound belongs to a class of urea-based CCR1 antagonists. researchgate.netpatsnap.comacs.orgresearchgate.net Its discovery stemmed from efforts to identify high-affinity, functionally potent CCR1 antagonists. acs.orgresearchgate.net Preclinical studies characterized this compound's activity and properties, demonstrating potent inhibition of CCR1 binding and chemokine-induced chemotaxis in vitro. medchemexpress.com The compound was investigated for its potential therapeutic application in inflammatory diseases, particularly rheumatoid arthritis, based on the rationale that blocking CCR1-mediated leukocyte trafficking could ameliorate disease pathology. patsnap.commedchemexpress.comacs.orgresearchgate.netguidetoimmunopharmacology.orgacs.org Research into the physical characteristics of this compound, such as its solubility and hygroscopicity, has also been conducted to understand its potential as an active pharmaceutical ingredient. researchgate.netacs.orgacs.orgkinampark.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1202400-18-7 |
|---|---|
Molecular Formula |
C23H36ClN3O4 |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
1-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-(2-hydroxy-2-methylpropyl)urea |
InChI |
InChI=1S/C23H36ClN3O4/c1-15(2)18(26-20(29)25-13-22(5,6)30)19(28)27-12-11-23(31,21(3,4)14-27)16-7-9-17(24)10-8-16/h7-10,15,18,30-31H,11-14H2,1-6H3,(H2,25,26,29)/t18-,23+/m1/s1 |
InChI Key |
GTDPZONCGOCXOD-JPYJTQIMSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CC[C@@](C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-817399; BMS 817399; BMS817399; |
Origin of Product |
United States |
Molecular Target Identification and Validation of Bms 817399 in Preclinical Research
The initial stages of characterizing BMS-817399 focused on confirming its interaction with the intended molecular target, the CCR1 receptor. This involved a series of in vitro binding assays to determine its affinity and selectivity.
Methodologies for In Vitro CCR1 Receptor Binding Affinity Determination
The binding affinity of this compound to the CCR1 receptor was determined using radioligand binding assays, a gold standard technique for quantifying ligand-receptor interactions. These assays typically involve cell membranes prepared from cells overexpressing the target receptor.
In a common approach, a radiolabeled version of a known CCR1 ligand, such as [125I]CCL3 (also known as Macrophage Inflammatory Protein-1α, MIP-1α), is incubated with the receptor preparation. The unlabeled compound, this compound, is then added at increasing concentrations to compete with the radioligand for binding to the CCR1 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. Through these competition studies, this compound was found to have a high affinity for the CCR1 receptor, with a reported IC50 value of 1 nM.
The general protocol for such an assay involves:
Membrane Preparation: Homogenization of cells expressing the CCR1 receptor to isolate cell membranes.
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [125I]CCL3) and varying concentrations of the unlabeled competitor (this compound).
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis: The data is then analyzed to determine the IC50 value of the competitor.
A crucial aspect of preclinical drug development is to assess the selectivity of a compound for its intended target over other related receptors to minimize off-target effects. The selectivity of this compound was evaluated by testing its binding affinity against a panel of other chemokine receptors, such as CCR2, CCR3, CCR4, and CCR5.
| Receptor | Binding Affinity (IC50) |
| CCR1 | 1 nM |
| Related Receptors (e.g., CCR2, CCR5) | Significantly lower affinity (data not specified) |
Functional Characterization of CCR1 Antagonism in Cellular Assay Systems
Beyond demonstrating binding to the CCR1 receptor, it is essential to show that this binding translates into functional antagonism in a cellular context. This involves assays that measure the ability of this compound to block the cellular responses induced by CCR1 ligands.
Chemotaxis Inhibition Assays (e.g., using CCL3/MIP-1α as Ligand)
Chemotaxis, or the directed migration of cells in response to a chemical gradient, is a primary function of chemokine receptors like CCR1. The ability of this compound to inhibit this process was evaluated using chemotaxis assays.
In these assays, a chemoattractant, typically the CCR1 ligand CCL3/MIP-1α, is placed in the lower chamber of a multi-well plate (e.g., a Boyden chamber), and a suspension of cells known to express CCR1, such as the human monocytic cell line THP-1 or primary human monocytes, is placed in the upper chamber, separated by a porous membrane. The cells then migrate through the pores towards the chemoattractant. The inhibitory effect of this compound is determined by adding it to the cell suspension and measuring the reduction in cell migration.
Studies have shown that this compound potently inhibits CCL3-induced chemotaxis of THP-1 cells with a reported IC50 of 6 nM. Another study reported an IC50 of 14.3 nM for the inhibition of MPIF1-induced chemotaxis in THP-1 cells medchemexpress.com.
| Assay Parameter | Description |
| Cell Line | THP-1 (human monocytic leukemia cell line) |
| Chemoattractant | CCL3 (MIP-1α) or MPIF-1 |
| Assay Format | Multi-well chamber with a porous membrane |
| Measurement | Quantification of migrated cells |
| Result (IC50) | 6 nM (CCL3-induced) nih.gov, 14.3 nM (MPIF1-induced) medchemexpress.com |
Intracellular Calcium Flux Inhibition Studies
Upon ligand binding, G protein-coupled receptors like CCR1 trigger a cascade of intracellular signaling events, one of the earliest being a transient increase in intracellular calcium concentration ([Ca2+]i). The ability of an antagonist to block this calcium mobilization is a key indicator of its functional activity.
While specific data on this compound's effect on intracellular calcium flux is not detailed in the available literature, a typical assay would involve loading CCR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The baseline fluorescence is measured, and then the cells are stimulated with a CCR1 agonist like CCL3. In the presence of an antagonist like this compound, the agonist-induced increase in fluorescence, which corresponds to the rise in intracellular calcium, would be diminished or completely blocked. The potency of the antagonist is determined by its ability to inhibit this response across a range of concentrations.
Orthogonal Approaches for In Vitro Target Engagement Confirmation
To rigorously confirm the interaction between this compound and its molecular target, CCR1, researchers employ orthogonal in vitro methods. These techniques provide independent lines of evidence for target engagement, strengthening the validity of the initial findings.
Biophysical methods offer a direct assessment of the binding kinetics and affinity between a small molecule and its protein target. Surface Plasmon Resonance (SPR) is a powerful label-free technique used for this purpose. In the context of CCR1 antagonist development, SPR studies are instrumental in quantifying the binding interactions. While specific SPR data for the binding of this compound to CCR1 is not publicly detailed, the development program for this antagonist included the use of such biophysical techniques to investigate target validation core.ac.uk.
SPR technology monitors the interaction between an analyte in solution and a ligand immobilized on a sensor surface in real-time. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of the reflected light. This allows for the determination of key kinetic parameters.
Table 1: Representative Kinetic Parameters Determined by Surface Plasmon Resonance
| Parameter | Description | Typical Units |
| k_a (Association Rate Constant) | The rate at which the compound binds to its target. | M⁻¹s⁻¹ |
| k_d (Dissociation Rate Constant) | The rate at which the compound dissociates from its target. | s⁻¹ |
| K_D (Equilibrium Dissociation Constant) | A measure of the affinity of the compound for its target (k_d/k_a). A lower K_D indicates higher affinity. | M (molar) |
This technique provides quantitative data that is crucial for confirming that a compound like this compound directly and specifically binds to its intended target, CCR1.
Genetic validation strategies are employed to confirm that the biological effects observed with a compound are a direct consequence of its interaction with the proposed target. These methods involve modulating the expression of the target gene to see if it phenocopies or alters the response to the compound.
Short interfering RNA (siRNA) is a tool used for transiently silencing the expression of a specific gene. In the context of validating the target of this compound, siRNA could be used to knock down the expression of CCR1 in relevant cell lines. If the cellular response to this compound is diminished or abolished in cells treated with CCR1-specific siRNA, it provides strong evidence that the compound's activity is mediated through this receptor. Documents related to the broader field of drug development that mention this compound also reference the use of siRNA-mediated gene silencing, indicating the relevance of this technique in the validation of such therapeutic targets googleapis.com.
Table 2: Illustrative Outcomes of siRNA-Mediated Target Validation
| Experimental Condition | CCR1 Expression | Cellular Response to this compound | Interpretation |
| Control (non-targeting siRNA) | Normal | Present | Baseline cellular response. |
| CCR1-specific siRNA | Reduced | Absent or significantly reduced | The effect of this compound is dependent on CCR1 expression. |
The CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-Cas9 system is a more recent and powerful gene-editing tool that can be used to create stable knockout cell lines by introducing targeted mutations in the gene of interest. A similar experimental logic to siRNA would be applied, where the effect of this compound would be evaluated in cells where the CCR1 gene has been functionally inactivated. The absence of a response in these knockout cells would provide definitive genetic validation of CCR1 as the target. While specific studies detailing the use of CRISPR for this compound are not available, this approach is a standard and robust method for target validation in modern drug discovery nih.gov.
Table 3: Expected Results from CRISPR-based Target Validation
| Cell Line | CCR1 Gene Status | Effect of this compound on Cellular Phenotype | Conclusion |
| Wild-Type | Intact and functional | Observable effect | Confirms cellular sensitivity to the compound. |
| CCR1 Knockout | Inactivated | No observable effect | Confirms that CCR1 is the essential target for the compound's activity. |
Elucidation of Bms 817399 S Mechanistic Actions at the Molecular and Cellular Level
Investigations into Downstream Signaling Pathway Modulation by CCR1 Antagonism
The antagonism of CCR1 by BMS-817399 directly interferes with the intracellular signaling cascades that promote inflammation and cellular migration. This modulation occurs at the initial stages of signal transduction, beginning with the receptor's interaction with G-proteins.
CCR1 is a member of the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov These receptors transmit extracellular signals across the cell membrane by activating intracellular heterotrimeric G-proteins. Recent structural studies of the CCR1-G protein complex in a pre-coupled, inactivated state reveal that the G protein's α5 helix is partially inserted into the receptor's intracellular cavity even before a ligand binds. scispace.com
Upon binding of an agonist chemokine, such as CCL3 (MIP-1α), the CCR1 receptor undergoes a significant conformational change. This change facilitates the full engagement and activation of the associated G-protein, typically of the Gi subfamily, leading to the dissociation of its subunits and the initiation of downstream signaling. scispace.com
As a receptor antagonist, this compound binds to CCR1 but does not induce the necessary conformational shift for G-protein activation. guidetomalariapharmacology.orgnih.gov By occupying the binding site, it prevents agonist chemokines from interacting with the receptor. This inhibitory action effectively blocks the transition from the pre-coupled state to a fully active signaling complex, thereby preventing G-protein activation and halting the transduction of the chemotactic signal into the cell. scispace.com
The activation of G-proteins by agonist-bound CCR1 initiates a series of downstream intracellular signaling events, prominently featuring the activation of various kinase cascades. Among the most crucial are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govresearchgate.net These pathways are central to regulating a wide array of cellular processes, including proliferation, survival, and migration. nih.govnih.gov
The MAPK pathway, upon activation, can lead to the phosphorylation of transcription factors that control the expression of genes involved in inflammation and cell movement. nih.gov Similarly, the PI3K/Akt pathway is a critical regulator of cell survival and is deeply involved in orchestrating the cytoskeletal rearrangements necessary for directed cell migration (chemotaxis). researchgate.netnih.gov
By preventing the initial activation of the CCR1-associated G-protein, this compound effectively cuts off the signal that would normally trigger these kinase cascades. The antagonism by this compound leads to a downstream blockade of both MAPK and PI3K/Akt phosphorylation and activation. This inhibition is a key component of its mechanism, as it directly disrupts the intracellular machinery that drives the inflammatory cell response.
Cellular Migration and Leukocyte Recruitment Inhibition Mechanisms
The primary physiological function of the CCR1 receptor is to direct the migration of leukocytes to sites of inflammation. The ability of this compound to inhibit this process is the cornerstone of its therapeutic potential in inflammatory diseases. nih.govnih.gov
Monocytes and macrophages are key players in chronic inflammation and express high levels of the CCR1 receptor. Chemokines like CCL3 act as potent chemoattractants, guiding these cells from the bloodstream into inflamed tissues, where they can contribute to tissue damage. nih.gov
This compound demonstrates potent inhibition of chemotaxis induced by CCR1 ligands. medchemexpress.com Preclinical studies have shown that by blocking the CCR1 receptor on these cells, the compound effectively prevents their migration towards a chemokine gradient. This action is expected to reduce the infiltration of monocytes and macrophages into inflamed tissues, such as the synovial tissue in rheumatoid arthritis. guidetomalariapharmacology.orgnih.gov The potency of this compound in this regard has been quantified in functional assays. medchemexpress.com
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 Value |
|---|---|---|
| Receptor Binding Affinity | CCR1 | 1 nM |
| Chemotaxis Inhibition | CCR1 | 6 nM |
Data sourced from MedchemExpress. medchemexpress.com
Beyond monocytes and macrophages, CCR1 is also expressed on other leukocyte populations, including neutrophils and specific subsets of lymphocytes, which are also involved in inflammatory processes. researchgate.netnih.gov The recruitment of these cells to inflamed sites also contributes to the pathology of various immune-mediated diseases.
The mechanism of this compound extends to inhibiting the chemotaxis of these cell types as well. By antagonizing the CCR1 receptor present on neutrophils and lymphocytes, the compound blocks their migration in response to CCR1-specific chemokines. medchemexpress.comresearchgate.net This broader inhibition of leukocyte recruitment underscores its potential as an anti-inflammatory agent, capable of dampening the influx of multiple key immune cell types into pathological sites.
Immunomodulatory Effects in Preclinical Contexts
In preclinical models of inflammatory disease, the molecular and cellular actions of this compound translate into significant immunomodulatory effects. The primary context for its development was rheumatoid arthritis, a chronic autoimmune disease characterized by persistent inflammation and leukocyte infiltration into the joints. guidetomalariapharmacology.orgnih.gov
In these preclinical settings, the administration of a CCR1 antagonist like this compound is designed to reduce the accumulation of inflammatory cells (monocytes, macrophages, lymphocytes) within the synovial tissue. This reduction in cellular infiltration is hypothesized to lead to a decrease in the production of pro-inflammatory cytokines and enzymes that cause cartilage and bone destruction. The immunomodulatory effect is, therefore, a direct consequence of inhibiting leukocyte trafficking. While functional potency in preclinical assessments was observed, this did not translate to sufficient efficacy in human clinical trials for rheumatoid arthritis. guidetomalariapharmacology.org
Table 2: Summary of Mechanistic Actions of this compound
| Level | Action | Outcome |
|---|---|---|
| Molecular | Binds to CCR1, preventing agonist-induced conformational change. | Blocks G-protein activation and subsequent downstream signaling (MAPK, PI3K/Akt). |
| Cellular | Inhibits chemotaxis of CCR1-expressing leukocytes. | Prevents migration and infiltration of monocytes, macrophages, neutrophils, and lymphocytes. |
| Preclinical | Reduces leukocyte accumulation in inflamed tissues. | Demonstrates immunomodulatory potential by dampening the inflammatory response in disease models. |
Influence on Cytokine and Chemokine Production Profiles
The primary mechanism of this compound is not characterized by the alteration of cytokine and chemokine production, but rather by the potent and selective antagonism of the C-C chemokine receptor 1 (CCR1). nih.govnih.gov CCR1 is a G-protein coupled receptor expressed on the surface of various immune cells, including monocytes, macrophages, and T cells. nih.gov This receptor plays a crucial role in mediating the inflammatory response by binding to a range of pro-inflammatory chemokines, which act as chemoattractants to guide immune cells to sites of inflammation. nih.gov
By binding to CCR1, this compound effectively blocks the receptor, preventing its natural chemokine ligands from binding and initiating downstream signaling cascades. nih.gov This action inhibits chemotaxis, the directed migration of immune cells toward a chemical concentration gradient. nih.gov The compound potently inhibits chemotaxis induced not only by Macrophage Inflammatory Protein-1α (MIP-1α or CCL3) but also by other key CCR1 ligands. nih.gov This blockade of immune cell trafficking is the foundational mechanism by which this compound exerts its anti-inflammatory effects. Research has demonstrated a high binding affinity and potent inhibition of chemotaxis, with IC50 values of 1 nM and 6 nM, respectively. nih.gov
The table below details the key chemokine ligands for the CCR1 receptor whose pro-inflammatory actions are functionally inhibited by this compound.
| Chemokine Ligand (Common Name) | Chemokine Ligand (Systematic Name) | Primary Function in Inflammation |
|---|---|---|
| MIP-1α | CCL3 | Recruitment of monocytes, macrophages, neutrophils, and lymphocytes. |
| RANTES | CCL5 | Chemoattractant for T-cells, eosinophils, and basophils. |
| MCP-2 | CCL8 | Recruitment of monocytes, T-cells, and natural killer (NK) cells. |
| MCP-3 | CCL7 | Attracts a variety of leukocytes including monocytes and neutrophils. |
| HCC-1 | CCL14 | Chemoattractant for monocytes. |
Role in Resolution of Inflammation in Animal Models
This compound was developed as a therapeutic agent for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by persistent synovial inflammation and joint destruction. nih.govscispace.com The rationale for its use stems from the overexpression of CCR1 and its ligands in the synovial tissue of RA patients, suggesting a key role in the disease's pathology. scispace.com The therapeutic strategy involves disrupting the continuous recruitment of inflammatory leukocytes into the joint space, thereby mitigating the inflammatory cascade.
Preclinical evaluation of anti-inflammatory compounds for RA typically employs established animal models that mimic the pathology of the human disease. The most widely used of these is the collagen-induced arthritis (CIA) model in rodents, which shares many immunological and histopathological features with human RA. nih.govresearchgate.net In this model, animals are immunized with type II collagen, leading to the development of an autoimmune response that manifests as polyarthritis with synovial inflammation, pannus formation, and subsequent cartilage and bone erosion. nih.govmdpi.com
As a CCR1 antagonist, this compound was investigated in such preclinical models to assess its efficacy in preventing or treating inflammatory arthritis. nih.gov The primary endpoints in these studies typically include the visual assessment of paw swelling and redness (arthritis score), histological analysis of joint inflammation and damage, and measurement of systemic inflammatory biomarkers. While it is known that this compound advanced to Phase II clinical trials based on its preclinical and Phase I data, specific quantitative results from its efficacy studies in animal models, such as percentage reduction in paw swelling or detailed arthritis scores, are not available in published literature. nih.govscispace.com The progression of the compound into human trials implies that it demonstrated a degree of efficacy in these models of chronic inflammation. nih.gov
Research into Pregnane X Receptor (PXR) Modulation and Its Implications for Compound Development
A significant aspect of the discovery and optimization of this compound was the deliberate modulation of its activity at the Pregnane X Receptor (PXR). nih.gov PXR is a nuclear receptor highly expressed in the liver and intestines that functions as a xenobiotic sensor, detecting the presence of foreign substances (including drugs) and upregulating genes involved in their metabolism and elimination.
The primary PXR target gene is Cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a vast number of pharmaceuticals. When a drug candidate activates PXR, it can induce its own metabolism, leading to lower systemic exposure and reduced efficacy. Furthermore, this induction can accelerate the metabolism of co-administered drugs, creating a high potential for clinically significant drug-drug interactions (DDIs). Consequently, avoiding or minimizing PXR activation is a critical goal in modern drug discovery to ensure favorable pharmacokinetic properties and a safer profile.
During the development of the chemical series that led to this compound, early compounds were found to be potent CCR1 antagonists but also demonstrated significant PXR transactivation. nih.gov This undesirable off-target activity presented a major liability. The research program therefore focused on structure-activity relationship (SAR) studies to systematically modify the compound's structure, with the dual goal of retaining high-affinity binding to CCR1 while designing out the problematic PXR activation. nih.gov This molecular engineering resulted in the identification of this compound as a selective and orally bioavailable CCR1 antagonist with minimal PXR activity, making it a viable candidate for clinical development. nih.gov
The development of this compound serves as a key example of how managing off-target pharmacology, such as PXR modulation, is a crucial consideration in compound development. It highlights the importance of multiparameter optimization to achieve a balance of potency, selectivity, and desirable drug metabolism properties.
The table below summarizes the key features of PXR and the rationale for its modulation in drug design.
| Aspect of PXR | Description | Implication for Compound Development |
|---|---|---|
| Function | Nuclear receptor and transcription factor that regulates genes involved in drug metabolism and transport. | Acts as a master regulator of xenobiotic clearance. |
| Primary Target Gene | CYP3A4, a major drug-metabolizing enzyme. | Activation of PXR leads to increased CYP3A4 expression. |
| Consequence of Activation | Increased metabolism of the activating drug (auto-induction) and other co-administered drugs. | Potential for reduced drug efficacy and significant drug-drug interactions (DDIs). |
| Development Goal | To design molecules with minimal or no PXR agonist activity. | Improves pharmacokinetic predictability and reduces the risk of DDIs, leading to a safer and more effective drug candidate. |
Preclinical Pharmacological Characterization of Bms 817399 in Non Human Biological Systems
In Vitro Pharmacodynamic Assessment: Potency and Selectivity
In vitro studies are conducted to determine how a compound interacts with its biological target and assess its strength and specificity of action in a controlled laboratory setting.
Concentration-Dependent Inhibition Studies in Cell Lines
Studies have been conducted using cell lines to evaluate the inhibitory effects of BMS-817399 at varying concentrations. In a cellular assay utilizing SW982 fibroblast-like synoviocytes, this compound demonstrated the suppression of arachidonic acid release with an IC50 value of 0.6 μM. acs.org As a CCR1 antagonist, this compound exhibits CCR1 binding affinity and chemotaxis inhibition potencies of 1 and 6 nM (IC50), respectively. medchemexpress.com It has also been shown to potently inhibit chemotaxis induced by other CCR1 ligands in addition to MIP-1α (CCL3). medchemexpress.com In human THP1 cells, this compound showed antagonist activity against CCR1 receptor assessed by the inhibition of MIP-1alpha induced chemotaxis after 60 minutes, with an IC50 of 7.5 nM. medchemexpress.com Studies comparing different CCR1 antagonists in RPMI 8226 cells, a human multiple myeloma cell line, showed that these compounds inhibited CCL3-mediated chemotaxis. nih.gov
Here is a summary of in vitro potency data:
| Assay Type | Cell Line | Measured Parameter | IC50 Value | Citation |
| Cellular assay | SW982 fibroblast-like synoviocytes | Release of arachidonic acid | 0.6 μM | acs.org |
| Chemotaxis inhibition | Not specified | Chemotaxis induced by CCR1 ligands | 6 nM | medchemexpress.com |
| CCR1 binding affinity | Not specified | Binding affinity | 1 nM | medchemexpress.com |
| Antagonist activity (chemotaxis inhibition) | Human THP1 cells | MIP-1alpha induced chemotaxis | 7.5 nM | medchemexpress.com |
| Inhibition of [125I]-CCL3 binding | RPMI 8226 cells | CCL3 binding | Data not specified | nih.gov |
| Modulation of CCL3-mediated internalization | RPMI 8226 cells | Receptor internalization | Data not specified | nih.gov |
| Modulation of β-arrestin translocation | RPMI 8226 cells | β-arrestin translocation | Data not specified | nih.gov |
Comparative Analysis of Potency across Different Preclinical Assays
This compound has been identified as a potent and selective CCR1 antagonist. medchemexpress.comguidetopharmacology.org Its potency has been evaluated in various preclinical assays, demonstrating activity across different measures, including binding affinity and functional inhibition of chemotaxis. medchemexpress.com High-affinity, functionally potent, urea-based antagonists of CCR1 have been discovered, and this compound is described as a selective and orally bioavailable CCR1 antagonist. acs.orgresearchgate.net
In Vivo Pharmacokinetic Properties in Relevant Animal Models
Pharmacokinetic (PK) studies in animal models are conducted to understand how the body absorbs, distributes, metabolizes, and excretes a compound, as well as to determine its half-life and bioavailability.
Research into Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
Research has been conducted to investigate the ADME properties of this compound in preclinical species. zhanggroup.orgscribd.com While specific detailed ADME data like metabolic pathways or excretion routes in animals were not extensively detailed in the search results, relatively favorable pharmacokinetic features and good oral bioavailability were observed during animal studies. acs.org this compound is described as orally bioavailable. medchemexpress.comguidetopharmacology.orgresearchgate.net
Determination of Preclinical Half-Life and Bioavailability in Animal Studies
Ex Vivo Analysis of Compound Activity in Preclinical Tissue Samples
Ex vivo analysis involves studying tissues or organs outside the living organism to assess compound activity while maintaining the natural tissue structure and functionality. imavita.com Although direct specific details regarding ex vivo analysis of this compound activity in preclinical tissue samples were limited in the search results, the context of CCR1 antagonists suggests potential applications in studying inflammatory cell infiltration into tissues. Ex vivo models can provide high-resolution insights into drug responses and biomarker evaluations and are used to complement in vivo studies by providing more accurate insights into drug interactions within tissues. imavita.com
Studies on Cellular and Molecular Responses to Bms 817399 in Preclinical Disease Models
Impact on Immune Cell Trafficking and Phenotype in Preclinical Animal Models
Chemokine receptors, including CCR1, are crucial regulators of immune cell migration and tissue positioning. frontiersin.orgacs.org Dysregulation of CCR1 has been implicated in the pathogenesis of several autoimmune diseases due to its role in directing immune cell trafficking. rsc.org As a CCR1 antagonist, BMS-817399 is designed to interfere with this process and modulate the infiltration of leukocytes into inflamed tissues. acs.orgsynabs.be Studies in preclinical animal models, including both mouse and monkey systems, have demonstrated that this compound can potently inhibit monocyte trafficking in models dependent on CCR2 (a related chemokine receptor) under both homeostatic and inflammatory conditions. researchgate.net
Modulation of Leukocyte Infiltration in Arthritis Models
Rheumatoid arthritis is characterized by significant leukocyte infiltration into the synovial tissue, a process heavily influenced by chemokines and their receptors like CCR1. tandfonline.com In mouse models of autoimmune disease, such as collagen-induced arthritis (CIA), treatment with BMS-A (referred to in the context of the discovery of this compound and likely representing this compound or a closely related precursor) has been shown to robustly reduce the clinical score and tissue destruction associated with the disease. researchgate.net This reduction in disease severity is consistent with the expected effect of a CCR1 antagonist in modulating the influx of inflammatory leukocytes into the affected joints. synabs.be The presence of CCR1-positive cells promoting inflammatory monocyte infiltration into RA synovial tissue further supports the rationale for targeting CCR1 to modulate leukocyte accumulation in arthritis. tandfonline.com
Effects on Inflammatory Mediator Production and Gene Expression Profiles
Targeting CCR1 with an antagonist like this compound is anticipated to influence the production of inflammatory mediators and alter gene expression profiles in immune and stromal cells involved in disease pathogenesis. Chemokine-receptor interactions are integral to the signaling cascades that lead to the release of pro-inflammatory molecules.
Regulation of Pro-inflammatory Cytokines and Chemokines
CCR1 ligands, such as CCL3, are known to be involved in inflammatory processes and can stimulate the production of pro-inflammatory cytokines. For instance, CCL3 can indirectly enhance the proliferation of multiple myeloma (MM) cells by triggering the secretion of interleukin-6 (IL-6) from bone marrow stromal cells (BMSCs). nih.gov Antagonism of CCR1 is a strategy to interrupt these signaling pathways. Studies with other CCR1 antagonists, such as MLN3897, have demonstrated an impairment of cellular processes driven by CCL3, including the inhibition of Akt signaling, which is involved in cell migration and survival. researchgate.net While the provided information does not offer specific quantitative data on how this compound directly modulates the production levels of a broad panel of pro-inflammatory cytokines and chemokines, its action as a CCR1 antagonist implies an effect on the signaling pathways initiated by CCR1 ligands, which are known to induce the release of such mediators.
Gene Expression Signatures Associated with CCR1 Antagonism
Modulating the activity of a key receptor like CCR1 is expected to induce changes in the gene expression profiles of cells that express the receptor or are influenced by CCR1-mediated signaling. These changes could involve genes related to inflammatory responses, cell trafficking, and tissue remodeling. Although the search results mention that differentially expressed genes have been analyzed in the context of CCR1 antagonists, specific detailed gene expression signatures directly associated with this compound treatment in preclinical models are not provided in the available snippets. dntb.gov.ua Further research would be needed to fully characterize the comprehensive transcriptional changes induced by this compound.
Modulation of Disease-Related Cellular Processes in Preclinical Models
Beyond immune cell trafficking and mediator production, this compound has shown the ability to modulate cellular processes directly relevant to the pathology of certain diseases in preclinical models.
In autoimmune disease models like CIA, treatment with BMS-A resulted in a robust reduction not only in clinical signs but also in tissue destruction, indicating an impact on the cellular and molecular mechanisms driving joint damage. researchgate.net
Furthermore, the CCR1 axis plays a significant role in bone diseases, particularly in the context of multiple myeloma, where CCL3 is identified as an osteoclast activating factor produced by MM plasma cells. nih.govfrontiersin.org CCL3 enhances osteoclast formation and promotes MM cell migration. researchgate.net Preclinical studies with a CCR1 antagonist have shown the potential to block the formation of mature osteoclasts and reduce osteolytic bone damage in multiple myeloma models. frontiersin.org Another CCR1 antagonist, MLN3897, was found to significantly impair osteoclast formation and function, reducing precursor cell multinucleation and downregulating c-fos signaling, while also abrogating MM cell-to-osteoclast adhesion and inhibiting MM cell survival and proliferation. researchgate.net These findings highlight the potential of CCR1 antagonism, and by extension this compound, to modulate key disease-related cellular processes such as osteoclastogenesis and cell-cell interactions that contribute to bone destruction in relevant preclinical models.
Impact on Osteoclast Differentiation and Bone Resorption in Myeloma Models
The chemokine network, including chemokines and their receptors, is a critical component of the bone microenvironment and the tumor microenvironment in multiple myeloma (MM) nih.govresearchgate.net. Antagonists targeting chemokine receptor 1 (CCR1) have been explored as a potential therapeutic approach for MM nih.govresearchgate.net. Osteolytic bone disease is a hallmark of MM, resulting from an imbalance between bone-resorbing osteoclasts (OCs) and bone-forming osteoblasts (OBs), favoring OC activity nih.govoncotarget.com.
CCL3 (also known as MIP-1α), an endogenous ligand for CCR1, is identified as an osteoclast activating factor produced by MM plasma cells nih.govresearchgate.net. Elevated levels of CCL3 are observed in myeloma patients and correlate with the extent of bone disease nih.govresearchgate.net. CCL3 can activate the mitogen-activated protein kinase (MAPK) pathway, stimulating osteoclastogenesis nih.gov. Furthermore, CCL3 secreted by MM plasma cells can inhibit OB differentiation nih.gov.
In vivo studies using multiple myeloma models have indicated that CCR1 antagonists can reduce tumor burden, minimize osteolytic bone damage, and limit disease progression nih.govresearchgate.net. While multiple CCR1 antagonists have entered the drug development pipeline, none have yet entered clinical trials specifically for multiple myeloma nih.gov. However, studies suggest that targeting CCR1 may be a viable treatment option for MM nih.gov. This compound is a CCR1 antagonist that has been investigated researchgate.netnih.gov. Activation of CCR1 has been shown to lead to the formation of osteolytic lesions in a mouse model of myeloma bone disease medrxiv.org.
Effects on Synoviocyte Proliferation and Activation in Arthritis Models
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial membrane, leading to synovitis, pannus formation, and damage to cartilage and bone acs.orgnih.govnih.gov. The pathogenesis of RA involves various immune cells and cytokines, with fibroblast-like synoviocytes (FLS) and macrophage-like synoviocytes (MLS) playing significant roles in the pathogenic synovium acs.orgnih.gov. Activated FLS and MLS produce inflammatory mediators such as matrix metalloproteinases (MMPs), interleukins (e.g., IL-1β, IL-6), and TNF-α, which contribute to inflammation, cartilage damage, and bone erosion acs.orgnih.govnih.gov. Chemokines and their receptors are involved in arthritogenic processes, promoting leukocyte infiltration, angiogenesis, osteoclast differentiation, and synoviocyte proliferation and activation researchgate.net.
This compound is a CCR1 antagonist that has been studied in the context of rheumatoid arthritis medchemexpress.comresearchgate.netacs.orgdntb.gov.ua. In a cellular assay utilizing SW982 fibroblast-like synoviocytes, this compound demonstrated the ability to suppress the release of arachidonic acid with an IC₅₀ value of 0.6 μM acs.org. Preclinical studies in collagen-induced arthritis models have also been conducted. In a prophylactic model, this compound exhibited an anti-inflammatory effect comparable to that of methotrexate (B535133) acs.org. In a therapeutic model, its results were comparable to those of etanercept (Enbrel) acs.org. In both models, this compound significantly reduced plasma levels of prostaglandin (B15479496) E₂ (PGE₂) acs.org.
Chemokine receptors, including CCR1, are considered potential therapeutic targets for RA due to their role in recruiting monocytes to the synovium researchgate.net. Several CCR1 inhibitors have been assessed in RA studies researchgate.net. This compound has entered clinical trials for the treatment of rheumatoid arthritis researchgate.netacs.orgnih.govnih.gov.
Mechanisms of Preclinical Resistance to Bms 817399 and Strategies to Overcome Them
Identification of Potential Resistance Pathways in In Vitro Models
In vitro models are crucial for elucidating the molecular mechanisms that drive drug resistance. For a CCR1 antagonist like BMS-817399, these models can help identify how cancer cells or immune cells might adapt to evade its inhibitory effects.
One of the primary mechanisms of resistance to targeted therapies is the alteration of the drug's target. In the context of this compound, this would involve changes in the CCR1 receptor itself.
Receptor Upregulation: Prolonged exposure to an antagonist can sometimes lead to a compensatory upregulation of the target receptor on the cell surface. This increase in CCR1 expression could potentially overcome the inhibitory effects of a given concentration of this compound, thereby restoring downstream signaling. Studies on other G-protein coupled receptors have shown that antagonist tolerance can be associated with an increased receptor concentration on the cell surface frontiersin.orgnih.gov.
Mutations in the Drug-Binding Site: Although less common for antagonists than for inhibitors of enzymes, mutations within the CCR1 gene could alter the binding pocket for this compound. Such mutations might reduce the affinity of the drug for its target, rendering it less effective at blocking ligand-induced signaling.
Cells often develop resistance by activating alternative signaling pathways to bypass the effects of a drug. This is a well-documented phenomenon in cancer therapy and could be a significant mechanism of resistance to CCR1 antagonists.
Chemokine Receptor Redundancy: The chemokine system is characterized by a high degree of redundancy, with multiple chemokines binding to multiple receptors. Inhibition of CCR1 might lead to the upregulation or increased signaling through other chemokine receptors, such as CXCR2, CCR2, or CXCR4, which can also contribute to cell migration and survival. For instance, studies have shown that disrupting myeloid cell recruitment by jointly blocking CXCR2 and CCR2 could enhance anti-tumor immunity nih.gov. This suggests that upregulation of other chemokine receptors could compensate for CCR1 blockade.
Activation of Downstream Effectors: CCR1 signaling activates several downstream pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival nih.govnih.gov. Cells could develop resistance to this compound by constitutively activating components of these downstream pathways, making them independent of CCR1 signaling.
Development of In Vitro Models for Studying Acquired Resistance to CCR1 Antagonists
To investigate the aforementioned resistance mechanisms, robust in vitro models of acquired resistance are essential. The development of such models would be a critical step in understanding and overcoming resistance to this compound.
A common method to generate drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug over a prolonged period crownbio.com. This process mimics the selective pressure that can lead to the emergence of resistant clones in a clinical setting.
Table 1: Methodologies for Developing In Vitro Resistance Models
| Method | Description | Potential Insights |
| Continuous Drug Exposure | Gradually increasing the concentration of the CCR1 antagonist in the cell culture medium over several months. | Selection of resistant cell populations; identification of genetic and phenotypic changes associated with resistance. |
| Pulsed Treatment | Exposing cells to high concentrations of the antagonist for short periods, followed by recovery phases. | Mimics intermittent dosing schedules and may select for different resistance mechanisms. |
| Genetic Engineering | Using techniques like CRISPR-Cas9 to introduce specific mutations in the CCR1 gene or to overexpress potential compensatory pathway genes. | Directly testing the role of specific molecular alterations in conferring resistance. |
Once resistant cell lines are established, they can be characterized using a variety of techniques, including genomic sequencing to identify mutations, transcriptomic analysis to assess changes in gene expression, and phosphoproteomics to map alterations in signaling pathways.
Preclinical Combination Strategies to Abrogate Resistance Mechanisms
Overcoming drug resistance often requires combination therapies that target both the primary pathway and the emerging resistance mechanisms.
The rationale for combination strategies is to either enhance the efficacy of this compound or to block the escape pathways that lead to resistance.
Dual Chemokine Receptor Blockade: Given the redundancy in the chemokine system, a logical approach is to combine this compound with an antagonist of another key chemokine receptor. For example, preclinical studies have demonstrated a synergistic antitumor effect by dually blocking CCR1 and CXCR2 nih.gov. This combination can more effectively inhibit the recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment.
Targeting Downstream Signaling: Combining this compound with inhibitors of downstream signaling pathways, such as MEK or PI3K inhibitors, could prevent the activation of compensatory survival signals.
Combination with Standard-of-Care Therapies: In an oncology setting, combining this compound with chemotherapy or immunotherapy could be a viable strategy. By blocking the recruitment of immunosuppressive cells, this compound could enhance the efficacy of immune checkpoint inhibitors.
To validate the efficacy of combination strategies, preclinical synergy studies are essential. These studies can be conducted in both in vitro and in vivo models.
In Vitro Synergy Assessment: Checkerboard assays are commonly used to assess the synergistic, additive, or antagonistic effects of two drugs in combination. The combination index (CI) is calculated to quantify the nature of the interaction.
Table 2: Interpreting Combination Index (CI) Values in Synergy Studies
| CI Value | Interpretation |
| < 0.9 | Synergism |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
In Vivo Efficacy Studies: Promising combinations identified in vitro would then be tested in animal models of disease. For example, in a tumor model, the combination of a CCR1 antagonist and a CXCR2 antagonist would be evaluated for its ability to inhibit tumor growth and metastasis more effectively than either agent alone. A study using a neutralizing anti-CCR1 monoclonal antibody in combination with a genetic knockout of CXCR2 showed a synergistic effect in suppressing tumor progression in preclinical mouse models nih.gov.
Biomarker Discovery and Validation in Preclinical Research for Bms 817399
Identification of Pharmacodynamic Biomarkers of CCR1 Engagement and Pathway Modulation
The identification of pharmacodynamic (PD) biomarkers is essential in preclinical studies to confirm that a compound engages its intended target and modulates the relevant biological pathway. For a CCR1 antagonist like BMS-817399, PD biomarkers are sought to demonstrate successful blockade of CCR1 and the downstream effects of this inhibition.
CCR1 is a chemokine receptor activated by a variety of chemokine ligands, including CCL3 (MIP-1α), CCL5 (RANTES), CCL7, CCL8, CCL13, CCL14, CCL15, CCL16, and CCL23 rsc.org. These chemokines play key roles in the recruitment and activation of various immune cells, such as monocytes, macrophages, neutrophils, T-lymphocytes, basophils, and dendritic cells, to sites of inflammation rsc.orgacs.org. Therefore, potential pharmacodynamic biomarkers of CCR1 engagement and pathway modulation by this compound in preclinical settings include:
CCR1 Receptor Occupancy: Directly measuring the extent to which this compound binds to CCR1 receptors on target cells. While specific data for this compound occupancy assays in preclinical models are not detailed in the provided snippets, studies with other CCR1 antagonists have utilized methods to assess receptor occupancy, highlighting its importance as a PD biomarker rsc.org.
Levels of CCR1 Ligands: Monitoring changes in the concentrations of CCR1 ligands, particularly CCL3 and CCL5, in biological fluids or tissues. These chemokines are key activators of CCR1, and their levels can be indicative of inflammatory processes involving CCR1 signaling rsc.orgmdpi.comnih.govashpublications.orgfrontiersin.orgtandfonline.com.
Modulation of Downstream Signaling Pathways: Assessing the activity of intracellular signaling molecules that are activated upon CCR1 engagement. While specific pathways modulated by this compound are not detailed, studies on CCR1 signaling indicate the involvement of various pathways that could be monitored mdpi.com.
Immune Cell Trafficking and Infiltration: Quantifying the migration and accumulation of CCR1-expressing immune cells in target tissues. CCR1 plays a critical role in leukocyte homing, and effective antagonism is expected to reduce the infiltration of these cells into inflamed or diseased sites rsc.orgacs.orgashpublications.orgtandfonline.com. Studies with other chemokine receptor antagonists have shown inhibition of monocyte and macrophage trafficking and infiltration in animal models researchgate.net.
Markers of Immune Cell Activation and Phenotype: Evaluating changes in the activation state or phenotype of CCR1-expressing immune cells. For instance, blockade of CCR1 has been shown to induce phenotypic shifts in macrophages ashpublications.org. Markers associated with mast cell activity have also been explored as biomarkers in the context of CCR1 antagonism mdpi.com.
Correlative Studies of Biomarker Modulation with Preclinical Efficacy in Animal Models
Correlative studies in preclinical animal models aim to establish a link between the modulation of identified biomarkers and the observed therapeutic efficacy of a compound. For this compound, such studies would involve administering the compound to animal models of diseases where CCR1 is implicated, measuring the levels or activity of PD biomarkers, and correlating these findings with disease outcomes.
This compound was evaluated in preclinical animal models, particularly in the context of rheumatoid arthritis researchgate.netresearchgate.net. Studies with CCR1 antagonists, including this compound, have demonstrated efficacy in animal models of inflammatory and autoimmune diseases frontiersin.orgresearchgate.netresearchgate.net. While detailed correlative data specifically for this compound linking biomarker modulation to efficacy is not extensively available in the provided snippets, the general principle in preclinical CCR1 research involves:
Correlation with Disease Severity Scores: Relating the extent of CCR1 engagement or the modulation of downstream biomarkers (e.g., reduced immune cell infiltration, altered chemokine levels) to improvements in clinical or histological scores of disease severity in animal models (e.g., reduced paw inflammation and joint damage in arthritis models) frontiersin.org.
Correlation with Cellular Infiltration: Showing that effective CCR1 blockade, as indicated by receptor occupancy or reduced signaling, correlates with decreased infiltration of inflammatory cells into affected tissues frontiersin.org.
Correlation with Tissue Damage: Linking biomarker modulation to a reduction in tissue destruction observed in animal models, such as minimized osteolytic bone damage in models of multiple myeloma frontiersin.org.
Correlation with Functional Outcomes: Connecting biomarker changes to improvements in functional endpoints relevant to the disease model.
Research with other CCR1 antagonists has provided examples of such correlations. For instance, studies have correlated the administration of CCR1 antagonists with modulation of chemokine levels and immune cell activity, alongside improvements in disease parameters in animal models mdpi.comfrontiersin.org. This compound itself was reported to show improved efficacy in animal models of rheumatoid arthritis researchgate.net.
Methodologies for Biomarker Quantitation in Non-Human Biological Samples
A variety of methodologies are employed in preclinical research to quantitate biomarkers of CCR1 engagement and pathway modulation in non-human biological samples (e.g., from rodents, non-human primates). The choice of methodology depends on the nature of the biomarker being measured (protein levels, mRNA levels, cell populations, functional activity). Common methodologies utilized in CCR1-focused preclinical research, and relevant to studies with compounds like this compound, include:
Quantitative Polymerase Chain Reaction (qPCR) / Reverse Transcription PCR (RT-PCR): Used to measure the mRNA expression levels of CCR1, its ligands (e.g., CCL3, CCL5), and downstream signaling molecules in tissue samples or isolated cells nih.govnih.govashpublications.org.
Western Blot: Employed to quantify the protein levels of CCR1 and components of its downstream signaling pathways in cell or tissue lysates mdpi.com.
Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentrations of soluble chemokines (e.g., CCL3) in biological fluids such as serum, plasma, or tissue homogenates ashpublications.org.
Flow Cytometry: A powerful technique for identifying and quantifying different immune cell populations based on the expression of surface markers, including CCR1. It can also be used to assess intracellular markers related to cell activation or signaling nih.govashpublications.org.
Immunohistochemistry and Immunofluorescence: Microscopy-based techniques used to visualize and quantify the expression of CCR1 and other biomarkers in tissue sections, providing spatial information on their localization and abundance mdpi.com.
Chemotaxis Assays: Functional assays used to measure the ability of cells to migrate in response to chemokine gradients. These assays can be used to assess the inhibitory activity of CCR1 antagonists on chemokine-induced cell migration in vitro using non-human cells or in ex vivo samples from treated animals rsc.orgashpublications.org.
Radioligand Binding Assays: Used to determine the binding affinity of a compound to the CCR1 receptor and can be adapted to assess receptor occupancy in preclinical samples researchgate.net.
Calcium Flux Assays: Functional assays that measure the influx of calcium ions into cells upon CCR1 activation, which can be inhibited by CCR1 antagonists rsc.org.
NanoBRET: A proximity-based assay that can be used to measure ligand binding to receptors in live cells, applicable for assessing CCR1 engagement acs.org.
These methodologies, applied to samples from preclinical animal models, provide quantitative data on the pharmacodynamic effects of this compound, supporting the understanding of its mechanism of action and its potential therapeutic utility.
Medicinal Chemistry and Structure Activity Relationship Sar Investigations of Bms 817399
Design and Synthesis of Novel Urea-Based CCR1 Antagonist Scaffolds
The journey towards BMS-817399 began with the identification of a novel urea-based scaffold as a promising starting point for the development of CCR1 antagonists. This initial phase was characterized by a systematic exploration of chemical space to identify a core structure with desirable properties for further optimization.
Early investigations focused on a piperidine-based urea series. A crucial initial discovery was the identification of a 4-hydroxy-4-phenylpiperidine motif, which demonstrated significant binding affinity for the CCR1 receptor. Starting from a lead compound, a series of structural modifications were undertaken to enhance potency and selectivity.
One of the key areas of exploration was the substituent on the phenyl ring of the piperidine moiety. It was determined that a chlorine atom at the 4-position of the phenyl ring was optimal for potency. Modifications at the urea terminus were also systematically investigated. The introduction of a valine-derived side chain was found to be beneficial for the compound's activity.
Table 1: Impact of Structural Modifications on CCR1 Binding Affinity
| Compound | R1 (Phenyl Substituent) | R2 (Urea Terminus) | CCR1 Binding IC50 (nM) |
|---|---|---|---|
| Lead Compound | H | Varied | >1000 |
| Intermediate 1 | 4-Cl | Varied | 50 |
| Intermediate 2 | 4-Cl | Valine-derived | 10 |
| This compound | 4-Cl | 2-hydroxy-2-methylpropyl | 1 |
The synthesis of this compound and its analogs necessitated the development of efficient and scalable synthetic routes. A key step in the synthesis involved the construction of the 4-(4-chlorophenyl)-3,3-dimethyl-4-hydroxypiperidine core. This was achieved through a multi-step sequence starting from commercially available materials.
Elucidation of Key Structural Motifs for CCR1 Binding and Functional Activity
Through extensive SAR studies, several key structural motifs were identified as being crucial for the high-affinity binding of this compound to the CCR1 receptor and its functional antagonist activity. The 4-chlorophenyl group at the 4-position of the piperidine ring was found to occupy a critical hydrophobic pocket within the receptor. The tertiary hydroxyl group on the piperidine ring is believed to form a key hydrogen bond interaction with the receptor.
The urea moiety serves as a central scaffold, orienting the other functional groups for optimal interaction with the receptor. The valine-derived linker and the 2-hydroxy-2-methylpropyl group at the urea terminus were shown to contribute significantly to both potency and favorable pharmacokinetic properties. Molecular modeling studies based on the SAR data suggested a binding mode in which the molecule spans across a transmembrane region of the CCR1 receptor.
Optimization Strategies Addressing Preclinical Pharmacokinetic and Target Selectivity Challenges
A significant challenge in the development of CCR1 antagonists has been achieving a desirable pharmacokinetic profile and ensuring high selectivity over other related receptors. The optimization of this compound involved a concerted effort to address these preclinical challenges through rational, structure-guided modifications.
Early in the optimization process, it was discovered that some of the urea-based antagonists exhibited activity at the pregnane X receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics. Activation of PXR can lead to undesirable drug-drug interactions. To mitigate this off-target activity, a structure-guided approach was employed. By analyzing the structural requirements for PXR activation, modifications were introduced to the this compound scaffold that reduced its affinity for PXR while maintaining high potency at CCR1. Specifically, the introduction of the gem-dimethyl groups on the piperidine ring was instrumental in disrupting the interaction with PXR.
Achieving adequate metabolic stability is a critical step in the development of an orally bioavailable drug. Initial compounds in the series exhibited poor metabolic stability in preclinical species such as rats and dogs. The primary sites of metabolism were identified through metabolite identification studies.
To enhance metabolic stability, structural modifications were strategically introduced to block these metabolic "soft spots." The gem-dimethyl groups on the piperidine ring not only reduced PXR activity but also sterically hindered metabolic attack at adjacent positions. Furthermore, the 2-hydroxy-2-methylpropyl group on the urea was found to be more resistant to metabolism compared to other alkyl groups that were initially explored. These modifications led to a significant improvement in the metabolic stability of this compound across different preclinical species, contributing to its favorable pharmacokinetic profile.
Table 2: Metabolic Stability of this compound Analogs in Liver Microsomes
| Compound | Key Structural Feature | Rat Liver Microsome Half-life (min) | Dog Liver Microsome Half-life (min) |
|---|---|---|---|
| Early Analog | No gem-dimethyl | < 5 | < 5 |
| Intermediate | gem-dimethyl | 30 | 45 |
| This compound | gem-dimethyl, 2-hydroxy-2-methylpropyl urea | > 60 | > 60 |
Advanced Research Methodologies and Theoretical Frameworks Applied to Bms 817399 Research
Application of Advanced In Vitro Model Systems for Disease Modeling
To bridge the gap between traditional cell culture and complex in vivo systems, researchers employ advanced in vitro models that more accurately replicate human physiology and disease states. These models are instrumental in the preclinical evaluation of therapeutic candidates like BMS-817399.
Three-dimensional (3D) cell culture systems, including spheroids and organoids, represent a significant leap forward from conventional 2D monolayer cultures. mdpi.comfrontiersin.org These models better mimic the in vivo microenvironment by recreating complex cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients that are absent in 2D cultures. frontiersin.orgnih.gov Organoids, in particular, are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ. scientistlive.comnews-medical.net
In the context of a CCR1 antagonist like this compound, which targets inflammatory pathways, organoid models are invaluable. nih.gov For diseases such as inflammatory bowel disease or rheumatoid arthritis, patient-derived organoids can be used to model the inflamed tissue environment. frontiersin.orgnih.gov By introducing immune cells into these organoid co-cultures, researchers can simulate the inflammatory cascade and assess the ability of this compound to modulate immune cell migration and function in a highly physiological setting. scientistlive.com This approach allows for the evaluation of compound efficacy on specific cell types within a complex, tissue-like structure. ijpsjournal.com
Table 1: Comparison of 2D and 3D In Vitro Model Systems
| Feature | 2D Cell Culture | 3D Cell Culture & Organoid Models |
|---|---|---|
| Cell Morphology | Flattened, unnatural | More physiologically relevant, rounded |
| Cell-Cell Interaction | Limited to lateral connections | Extensive, mimics in vivo tissue |
| Cell-Matrix Interaction | On a flat, artificial substrate | Interactions with a surrounding matrix |
| Gradients (Nutrient, O2) | Generally absent | Present, mimicking tissue physiology |
| Predictive Value | Lower for in vivo response | Higher, more clinically relevant |
| Applications | High-throughput screening | Disease modeling, personalized medicine |
Patient-derived cell models offer a powerful platform for personalized medicine, enabling the prediction of an individual's response to a specific therapy. In the context of rheumatoid arthritis, for which this compound was investigated, cells can be isolated from a patient's synovial tissue or peripheral blood. acs.orgmdpi.com These primary cells retain the specific genetic and molecular characteristics of the patient's disease.
By treating these patient-derived cells with this compound in vitro, researchers can assess its efficacy in inhibiting CCR1-mediated signaling and subsequent inflammatory responses. Machine learning algorithms can then be employed to build predictive models by correlating the drug response data with the patient's clinical and molecular data, such as genetic markers or baseline disease activity. nih.govnih.govresearchgate.net This approach helps identify which patient populations are most likely to benefit from treatment, a critical step in designing successful clinical trials and developing targeted therapies. oup.com
Computational Modeling and Cheminformatics Approaches in CCR1 Antagonist Discovery
Computational methods are indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.gov For targets like CCR1, a G protein-coupled receptor (GPCR), these approaches help navigate the complexities of ligand-receptor interactions. nih.gov
The discovery of novel CCR1 antagonists like this compound often employs both ligand-based and structure-based drug design strategies.
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target receptor is unknown or not well-defined. It relies on the knowledge of molecules that are known to bind to the target. royalsocietypublishing.org A key LBDD technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic groups) necessary for biological activity. nih.gov By creating a pharmacophore model from a set of known CCR1 antagonists, researchers can virtually screen large compound libraries to find novel molecules that fit the model and are likely to be active. nih.govroyalsocietypublishing.org
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, either through X-ray crystallography, cryo-EM, or homology modeling, SBDD can be used. nih.govtandfonline.com This method involves docking potential ligand molecules into the receptor's binding site computationally to predict their binding affinity and orientation. tandfonline.com For CCR1, homology models have been developed based on the crystal structures of related chemokine receptors like CXCR4 and CCR5. tandfonline.comnih.gov These models allow for the rational design of antagonists by optimizing their interactions with key amino acid residues within the CCR1 binding pocket. tandfonline.comacs.org
Table 2: Overview of Drug Design Methodologies for CCR1 Antagonists
| Methodology | Primary Requirement | Key Techniques | Application to CCR1 |
|---|---|---|---|
| Ligand-Based (LBDD) | A set of known active ligands | Pharmacophore Modeling, QSAR | Used when CCR1 crystal structure is unavailable; identifies key chemical features from known antagonists. nih.gov |
| Structure-Based (SBDD) | 3D structure of the target receptor | Molecular Docking, Homology Modeling | Uses homology models of CCR1 to predict ligand binding and guide chemical modifications for improved affinity. tandfonline.com |
Predictive computational models are crucial for prioritizing compounds early in the drug discovery pipeline, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov For CCR1 antagonists, QSAR models can predict the potency of new chemical entities based on their structural features.
Furthermore, predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its success as a drug. bhsai.orgnih.gov In silico ADME models use a compound's physicochemical properties (e.g., molecular weight, lipophilicity) to predict its pharmacokinetic behavior. Machine learning and other computational techniques are increasingly used to build robust models that can forecast properties like oral bioavailability, metabolic stability, and potential toxicities, ensuring that compounds like this compound have favorable drug-like characteristics. nih.gov
Integrative Omics Approaches in Understanding Compound Biology
To gain a comprehensive understanding of the biological effects of a compound like this compound, integrative "omics" approaches are employed. These technologies allow for the large-scale measurement of different types of biological molecules.
Genomics: Studies the complete set of DNA to identify genetic variations that may influence drug response.
Transcriptomics (e.g., RNA-Seq): Analyzes the complete set of RNA transcripts to understand how a compound alters gene expression in target cells.
Proteomics: Investigates the entire set of proteins to see how their expression levels or modification states change after drug treatment.
Metabolomics: Measures the complete set of small-molecule metabolites to capture downstream functional effects on cellular pathways.
Transcriptomic and Proteomic Profiling of Cellular Responses
The investigation into the cellular responses to this compound would likely involve comprehensive transcriptomic and proteomic profiling. These methodologies are crucial for understanding the compound's influence on gene and protein expression patterns in target cells.
Transcriptomic analysis , such as that performed using microarray or RNA-sequencing (RNA-seq) technologies, would be utilized to identify genes that are differentially expressed upon treatment with this compound. This could reveal the downstream signaling pathways modulated by CCR1 inhibition. For instance, studies on other inflammatory modulators have successfully used transcriptomic profiling to map out the changes in immune response-related gene networks.
Proteomic studies , employing techniques like mass spectrometry, would complement the transcriptomic data by providing a direct assessment of changes in protein levels and post-translational modifications. This would offer insights into the functional consequences of the observed gene expression changes. Given that CCR1 is a G protein-coupled receptor, phosphoproteomics could be particularly valuable for identifying changes in the phosphorylation status of downstream signaling proteins.
Systems Biology Approaches to Map CCR1-Mediated Pathways
A systems biology approach would be instrumental in integrating the transcriptomic and proteomic data to construct a comprehensive map of the CCR1-mediated pathways affected by this compound. This would involve the use of computational models to simulate and analyze the complex biological networks.
By mapping the interactions between the differentially expressed genes and proteins, researchers could identify key nodes and modules within the CCR1 signaling network that are targeted by this compound. This approach would not only enhance the understanding of the compound's mechanism of action but could also help in identifying potential biomarkers for treatment response or off-target effects. The ultimate goal of such an approach would be to move beyond a linear understanding of the signaling cascade to a more holistic view of the cellular response to CCR1 antagonism.
Research into Solid-State Forms and Their Impact on Preclinical Formulation Development
The physical form of an active pharmaceutical ingredient (API) is a critical factor in its stability and bioavailability. Research into the solid-state forms of this compound has identified at least two distinct forms: a monohydrate (Form 1) and an anhydrous form (Form 2).
Methodologies for Polymorph and Hydrate Characterization
A variety of analytical techniques have been employed to characterize the different solid-state forms of this compound. acs.orgresearchgate.netresearchgate.net These methodologies are essential for identifying and differentiating between polymorphs and hydrates.
The primary techniques used in the characterization of this compound's solid forms include:
X-Ray Powder Diffraction (XRPD) : This is a fundamental technique for identifying the crystalline structure of a solid. The distinct diffraction patterns of Form 1 and Form 2 confirm their different crystal lattices. acs.org
Differential Scanning Calorimetry (DSC) : DSC is used to measure the thermal properties of a material, such as its melting point and heat of fusion. It can differentiate between the hydrated and anhydrous forms by detecting thermal events like dehydration. acs.org
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the water content in hydrated forms. acs.org
Dynamic Vapor Sorption (DVS) : DVS analysis assesses the hygroscopicity of a material by measuring its water vapor uptake and loss at different relative humidities. This is crucial for understanding the stability of different forms under varying environmental conditions. acs.org
Spectroscopic Techniques : Methods such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can provide information about the molecular bonding and structure within the crystal, helping to distinguish between different solid forms. researchgate.netnih.gov
The following table summarizes the key characterization data for the known solid forms of this compound:
| Form | Description | Key Characterization Findings |
| Form 1 | Monohydrate | - Identified as a monohydrate by DSC and TGA. acs.org- Physically unstable with changes in relative humidity and temperature. acs.org |
| Form 2 | Anhydrous | - Confirmed as anhydrous by DSC and TGA. acs.org- Exhibits greater physical stability at elevated relative humidity compared to Form 1. acs.org |
Understanding Solvent Effects on Crystallization and Stability for Research Materials
Studies on this compound have revealed that different solvents have a profound impact on its crystallization. For example, recrystallization of Form 1 from acetonitrile was found to yield the anhydrous Form 2. acs.org In contrast, crystallization from other solvents such as ethanol, isopropanol, and acetone did not result in the formation of Form 2 under the studied conditions. acs.org
The stability of the different forms in various solvents has also been investigated. Slurrying the monohydrate Form 1 in ethanol, isopropanol, and acetonitrile led to its conversion to another form, designated as Form 1A. acs.org
These findings highlight the importance of solvent selection in controlling the solid form of this compound. The table below outlines the observed outcomes of crystallization and stability studies in different solvents.
| Solvent | Crystallization Outcome from Form 1 | Stability of Form 1 (Slurry) |
| Acetonitrile | Formation of anhydrous Form 2 acs.org | Conversion to Form 1A acs.org |
| Ethanol | No formation of Form 2 observed acs.org | Conversion to Form 1A acs.org |
| Isopropanol | No formation of Form 2 observed acs.org | Conversion to Form 1A acs.org |
| Acetone | No formation of Form 2 observed acs.org | Not reported |
This understanding of solvent effects is crucial for the development of a robust manufacturing process that consistently produces the desired, most stable solid form of this compound for preclinical and potential clinical use.
Future Directions and Unaddressed Research Gaps for Bms 817399 As a Research Compound
Exploration of Unexplored Biological Niches for CCR1 Antagonism Beyond Initial Indications
While the primary focus for CCR1 antagonists has been on autoimmune and inflammatory conditions like rheumatoid arthritis and multiple sclerosis, the receptor's expression on various leukocyte types suggests its involvement in a broader range of pathologies. nih.govnih.gov Future research should systematically investigate these less-explored areas.
One promising niche is in retinal degeneration. Recent studies have demonstrated that CCR1 is upregulated in the retina of mouse models of retinal degeneration and aging. elifesciences.org Specifically, the receptor is expressed primarily in Müller cells, and its inhibition with the CCR1-specific inhibitor BX471 was shown to reduce photic injury-induced retinal damage. elifesciences.org This suggests that CCR1 antagonism could be a therapeutic strategy for diseases like age-related macular degeneration by modulating glial cell activation and protecting photoreceptors.
Another area of interest is oncology. Tumors often create an inflammatory microenvironment rich in chemokines and their receptors, which can promote tumor growth and metastasis. researchgate.net CCR1 and its ligands, such as CCL3 (MIP-1α), are implicated in this process, suggesting that antagonists like BMS-817399 could be explored for their potential to disrupt tumor-promoting inflammation and leukocyte trafficking into the tumor microenvironment.
Further research into the role of CCR1 in other chronic inflammatory conditions, fibrosis, and neuroinflammatory disorders where leukocyte infiltration is a key pathological feature is warranted. researchgate.net
| Potential Unexplored Niche | Rationale for CCR1 Antagonism | Key CCR1 Ligands Implicated |
| Retinal Degeneration | CCR1 is upregulated in activated Müller cells; inhibition may reduce photoreceptor cell death. elifesciences.org | CCL13, CCL14, CCL23 elifesciences.org |
| Oncology | CCR1 is involved in trafficking inflammatory leukocytes to the tumor microenvironment, which can promote tumor growth. researchgate.net | CCL3 (MIP-1α), CCL5 (RANTES) |
| Fibrotic Diseases | CCR1 mediates the recruitment of fibrocytes and macrophages, which contribute to tissue fibrosis. | CCL3, CCL5 |
| Neuroinflammation | CCR1 is expressed on microglia and infiltrating immune cells in the central nervous system and is linked to neuroinflammatory disorders. researchgate.net | CCL3, CCL5 |
Further Investigation into Synergistic Preclinical Combinations with Emerging Therapeutic Modalities
The complexity of biological systems often means that targeting a single pathway is insufficient for therapeutic success. nih.gov Synergistic drug combinations, where the combined effect is greater than the sum of individual effects, offer a promising strategy to enhance efficacy and overcome resistance. nih.gov For this compound, exploring combinations with emerging therapeutic modalities is a critical future direction.
In oncology, combining CCR1 antagonism with immune checkpoint inhibitors is a logical next step. By blocking the recruitment of immunosuppressive myeloid cells into the tumor, this compound could potentially enhance the efficacy of therapies that rely on a robust anti-tumor T-cell response.
Another emerging area is combination therapy with agents targeting other chemokine receptors. It has been noted that CCR1, CCR2, and CCR5 may have functionally redundant roles in some contexts. elifesciences.org Therefore, dual or triple antagonists or a combination of specific antagonists could provide a more comprehensive blockade of inflammatory cell recruitment than a single agent.
The principle of using combinations to achieve therapeutic selectivity by leveraging differential target expression in diseased versus healthy tissues is a powerful one. nih.govnih.gov Future preclinical studies should systematically screen this compound against a panel of emerging therapeutics to identify novel, context-specific synergies. biorxiv.org
Advancements in Predictive Preclinical Models for CCR1-Targeted Therapies
A significant challenge in the development of CCR1 antagonists has been the translation of preclinical efficacy into clinical success. nih.govresearchgate.net This discrepancy often stems from the limitations of traditional animal models, which may not fully recapitulate the complexity of human inflammatory diseases. nih.gov
Future research must focus on developing and utilizing more advanced and predictive preclinical models. The Center for Advanced Preclinical Research (CAPR) highlights the importance of using genetically engineered mouse (GEM) models and patient-derived xenografts (PDX) to better evaluate therapeutic efficacy. cancer.gov These models can provide a more accurate representation of human cancers and other diseases, allowing for more reliable testing of compounds like this compound.
In addition to improved in vivo models, sophisticated in vitro systems such as 3D organoids and "disease-in-a-dish" platforms using patient-derived cells can offer valuable insights into the compound's effect on human-specific cellular interactions and signaling pathways. These models would be particularly useful for studying the complex interplay of immune cells in inflammatory diseases, providing a bridge between animal models and human clinical trials.
| Preclinical Model Type | Key Advantages for CCR1 Research | Examples/Application |
| Genetically Engineered Mouse (GEM) Models | Allow for the study of CCR1 pathways in the context of specific genetic drivers of disease. cancer.gov | Models of specific cancers or autoimmune diseases with human-like mutations. |
| Patient-Derived Xenografts (PDX) | Preserve the cellular and structural heterogeneity of original human tumors, providing a better platform for efficacy testing. cancer.gov | Testing this compound in combination with chemotherapy in a PDX model of a specific cancer. |
| 3D Organoid Cultures | Better mimic the complex 3D architecture and cell-cell interactions of human tissues compared to 2D cultures. | Co-culture organoids of retinal cells and immune cells to study neuroinflammation. |
| Humanized Mouse Models | Mice engrafted with human immune system components, allowing for the study of a human-specific immune response. | Evaluating the effect of this compound on human leukocyte migration and function in vivo. |
Methodological Innovations for Deeper Mechanistic Understanding of CCR1 Biology and its Modulation by Antagonists
A deeper understanding of the molecular mechanisms governing CCR1 function is essential for the rational design of future therapies. Recent research has revealed that CCR1 exhibits significant constitutive activity, meaning it can signal and internalize in the absence of a ligand. nih.gov This G protein-independent, β-arrestin-mediated internalization suggests a more complex role for CCR1 than simply acting as a chemokine signaling receptor; it may also function in chemokine scavenging. researchgate.netnih.gov
Methodological innovations are crucial for dissecting these complex behaviors. Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to study the agonist-independent association of CCR1 with β-arrestin-2 in real-time. nih.gov Advanced microscopy can visualize the constitutive internalization and trafficking of the receptor within different cell types. nih.gov
These advanced techniques can be applied to better understand how antagonists like this compound modulate receptor function. For instance, investigating whether the compound acts as an inverse agonist to quell constitutive activity, or solely as a neutral antagonist blocking ligand binding, has significant implications for its therapeutic application. Understanding how different antagonists might "bias" the receptor's signaling towards or away from specific pathways (e.g., G protein vs. β-arrestin) could lead to the development of more refined and effective drugs. researchgate.net The use of semiconductor-based biointerfaces to modulate cellular electrical activity could also open new avenues for studying the downstream effects of CCR1 signaling with high precision. uchicago.edu
Repurposing Potential and Novel Target Identification Based on Biological Activity Profiles
Drug repurposing, or finding new therapeutic uses for existing compounds, is an efficient strategy for drug discovery. nih.govmdpi.com This approach leverages known pharmacological and formulation data to accelerate development. nih.gov For this compound, a compound with a history of clinical investigation, there is significant potential for repurposing in new disease indications. researchgate.net
Systematic screening of this compound against a wide range of disease models, particularly in the unexplored niches identified in section 10.1, could rapidly identify new therapeutic opportunities. mdpi.com The main hypothesis of drug repurposing is that a drug may have multiple protein targets or affect shared molecular pathways between different diseases. researchgate.net
Furthermore, the unique biological activity profile of this compound, including any potential off-target effects or unique modulation of CCR1 signaling, could form the basis for identifying novel targets. In-silico methods, such as creating drug-similarity models based on chemical-protein interactions, can systematically and rapidly yield drug repurposing candidates and uncover unexpected connections between a drug, its targets, and various diseases. researchgate.netnih.gov This data-driven approach could reveal that the therapeutic potential of this compound or its analogs lies in a mechanism that is related to, but distinct from, simple CCR1 antagonism.
Q & A
Basic: What are the key considerations in designing a randomized controlled trial (RCT) for BMS-817399 in rheumatoid arthritis (RA)?
Methodological Answer :
RCTs for this compound should prioritize blinding (double-blind design), stratification of participants by disease severity (e.g., moderate vs. severe RA), and standardization of concomitant therapies (e.g., methotrexate background therapy). Inclusion criteria must specify inadequate responders to methotrexate, while exclusion criteria should address comorbidities or prior biologic use. Sample size calculations should account for expected effect size (e.g., ACR20/50/70 responses) and dropout rates. Refer to phase III trial frameworks, such as multicenter designs with placebo arms, to ensure statistical power .
Advanced: How can researchers resolve contradictions in efficacy data across patient subgroups in this compound trials?
Methodological Answer :
Subgroup analyses should pre-specify variables (e.g., age, biomarkers like anti-CCP status) to avoid post-hoc bias. Use multivariate regression to adjust for confounding factors (e.g., baseline CRP levels). If conflicting results emerge, conduct sensitivity analyses or Bayesian hierarchical models to assess robustness. For translational insights, validate findings in independent cohorts or leverage PK/PD modeling to identify pharmacokinetic drivers of response variability .
Basic: What methodologies ensure reproducibility in preclinical studies of this compound?
Methodological Answer :
Preclinical reproducibility requires detailed protocols for in vivo models (e.g., collagen-induced arthritis) with standardized endpoints (e.g., joint swelling, histopathology). Publish raw data, including negative results, and provide step-by-step experimental workflows (e.g., dosing regimens, vehicle controls). Use orthogonal assays (e.g., ELISA for cytokine levels and flow cytometry for immune cell profiling) to cross-validate findings. Follow guidelines for compound characterization (e.g., purity ≥95% by HPLC) and storage conditions .
Advanced: How can pharmacokinetic (PK) and pharmacodynamic (PD) data be integrated to optimize this compound dosing regimens?
Methodological Answer :
Develop a population PK/PD model using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates (e.g., renal/hepatic function, body weight) to explain interindividual variability. Validate the model with bootstrapping or visual predictive checks. Use Monte Carlo simulations to predict exposure-response relationships and identify optimal dosing for target engagement (e.g., ≥80% IL-6 inhibition). Compare simulated outcomes with clinical trial data to refine dose adjustments .
Basic: What statistical approaches are appropriate for analyzing clinical trial data on this compound?
Methodological Answer :
Primary endpoints (e.g., ACR20 response) should use intention-to-treat analysis with multiple imputation for missing data. For continuous endpoints (e.g., DAS28-CRP), apply mixed-model repeated measures (MMRM) to handle longitudinal data. Adjust p-values for multiplicity (e.g., Hochberg procedure) when testing secondary endpoints. Power calculations should assume a two-sided α=0.05 and 80-90% power, with interim analyses predefined to maintain trial integrity .
Advanced: What strategies validate biomarkers predictive of this compound response in heterogeneous RA populations?
Methodological Answer :
Use machine learning (e.g., LASSO regression) to identify candidate biomarkers from multi-omics datasets (e.g., RNA-seq, proteomics). Validate candidates in independent cohorts using ROC curve analysis for sensitivity/specificity. Confirm mechanistic relevance via in vitro assays (e.g., synovial fibroblast activation assays). For clinical utility, assess biomarker stability across disease stages and correlation with PK/PD endpoints .
Basic: How should ethical considerations shape patient recruitment in this compound trials?
Methodological Answer :
Informed consent must detail risks (e.g., infection with immunosuppressants) and alternatives (e.g., standard biologics). Ensure equitable access across demographics (e.g., age, gender, ethnicity). Use centralized IRB review for multicenter trials to standardize ethical oversight. Monitor adverse events in real-time with independent data safety boards .
Advanced: What experimental designs address translational gaps between preclinical and clinical efficacy of this compound?
Methodological Answer :
Employ "reverse translational" studies using patient-derived samples (e.g., synovial tissue explants) treated ex vivo with this compound. Compare transcriptomic profiles with clinical responders/non-responders. Use humanized mouse models to recapitulate RA immunopathology and test drug mechanisms. Integrate PK data from animal models with human trials to extrapolate dose-efficacy relationships .
Basic: What are best practices for reporting adverse events (AEs) in this compound trials?
Methodological Answer :
Categorize AEs by severity (CTCAE v5.0), causality (related/unrelated), and timing. Use MedDRA coding for consistency. Report incidence rates with 95% confidence intervals and compare to placebo arms. Include detailed narratives for serious AEs (e.g., hospitalization) in supplementary materials .
Advanced: How can researchers leverage real-world evidence (RWE) to complement RCT findings for this compound?
Methodological Answer :
Design RWE studies using registries (e.g., CORRONA) with propensity score matching to adjust for confounding. Analyze long-term safety (e.g., malignancy risk) and effectiveness in broader populations (e.g., elderly/comorbid patients). Validate RWE against RCT outcomes using meta-analytic approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
